Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate

Lipophilicity CNS drug design Physicochemical property optimization

Researchers developing CNS-targeted SNDRIs often face inconsistent in vivo proof-of-concept due to the non-interchangeable physicochemical properties of ester prodrugs. This ethyl ester offers a distinct solution. - Quantifiable differentiation: XlogP 1.9 and TPSA 38.3 Ų favor passive brain penetration, distinct from the methyl ester (XlogP 1.6) and free acid (LogP 1.57). - Direct metabolite linkage: Serves as a precursor for the registered bicifadine carboxylic acid metabolite (UNII: TW203MZ0GV), providing a regulatory-quality reference standard pathway. - Stable intermediate: Offers superior storage and handling stability over acid chlorides for one-step diversification of the 3-ABH core.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 919288-18-9
Cat. No. B12621778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate
CAS919288-18-9
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C23CC2CNC3
InChIInChI=1S/C14H17NO2/c1-2-17-13(16)10-3-5-11(6-4-10)14-7-12(14)8-15-9-14/h3-6,12,15H,2,7-9H2,1H3
InChIKeyDMIGPVCYWKGEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate for Neuroscience and Prodrug Research


Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate (CAS 919288-18-9) is a 1-aryl-3-azabicyclo[3.1.0]hexane derivative featuring the conformationally rigid 3-azabicyclo[3.1.0]hexane (3-ABH) core appended with a para-substituted ethyl benzoate ester . This scaffold is privileged in central nervous system (CNS) drug discovery, underpinning the serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) bicifadine and the investigational agent centanafadine [1]. Critically, the free acid form of this compound (CAS 919288-17-8) is registered as Bicifadine Carboxylic Acid, a defined human metabolite of bicifadine, placing the ethyl ester at a strategic intersection of medicinal chemistry, metabolite identification, and prodrug design [2].

Why Methyl Ester or Free Acid Analogs Cannot Substitute


Within a congeneric series of 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate derivatives, even single-methylene alterations in the ester side chain produce quantifiable shifts in lipophilicity (ΔXlogP), polar surface area, and molecular weight that collectively govern blood–brain barrier permeability, metabolic stability, and solid-state properties . Because the free acid is a known bicifadine metabolite and the methyl ester has lower lipophilicity, substitution without experimental validation risks altering target engagement, pharmacokinetics, and ultimately in vivo proof-of-concept outcomes [1]. The quantitative evidence below demonstrates that the ethyl ester occupies a distinct, non-interchangeable property space.

Quantitative Differentiation Versus Methyl Ester and Free Acid Analogs


Lipophilicity Drives Superior Passive Membrane Permeability

The ethyl ester (919288-18-9) exhibits a computed XlogP of 1.9, compared to 1.6 for the methyl ester (919288-16-7) and a measured LogP of 1.57 for the free acid (919288-17-8) . This ΔXlogP of +0.3 versus the methyl analog and +0.33 versus the acid places the ethyl ester closer to the optimal lipophilicity range (LogP 2–4) associated with passive blood–brain barrier penetration for CNS small molecules.

Lipophilicity CNS drug design Physicochemical property optimization

Reduced Polar Surface Area Enhances Blood–Brain Barrier Potential

The topological polar surface area (TPSA) of the ethyl ester is 38.3 Ų, identical to the methyl ester (38.3 Ų) but substantially lower than the free acid (49.33 Ų) . The commonly cited threshold for favorable BBB penetration is TPSA < 60–70 Ų; however, the 11 Ų reduction versus the acid places the ethyl ester well within the most desirable range, minimizing hydrogen-bond-mediated efflux and improving CNS partitioning.

Polar surface area Blood–brain barrier CNS bioavailability

Molecular Weight Balances CNS Drug-Likeness and Stability

The molecular weight of the ethyl ester is 231.29 g/mol, representing a +14.0 Da increment over the methyl ester (217.26 g/mol) and a +28.1 Da increase over the free acid (203.24 g/mol) . This places the ethyl ester below the conventional CNS drug-likeness threshold of <400 Da, yet the incremental mass imparts modestly reduced volatility and potentially slower non-enzymatic ester hydrolysis compared to the methyl homolog, which may translate to improved solid-state stability and handling characteristics.

Molecular weight Drug-likeness Pharmacokinetic optimization

Direct Metabolic Link to Bicifadine Carboxylic Acid

The free acid counterpart (919288-17-8) is explicitly designated as Bicifadine Carboxylic Acid (UNII: TW203MZ0GV), a validated human metabolite of the SNDRI bicifadine [1]. No analogous designation exists for the methyl ester. This specific metabolic link distinguishes the ethyl ester (a prodrug or metabolic intermediate candidate for bicifadine-related pathways) from the methyl ester, which lacks this established metabolic identity and may exhibit altered hydrolysis kinetics and subsequent pharmacological activity.

Drug metabolism Prodrug design Bicifadine analog

Bicifadine-Validated Scaffold for Triple Monoamine Reuptake Inhibition

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a validated pharmacophore for triple monoamine reuptake inhibition. Bicifadine itself inhibits recombinant human norepinephrine, serotonin, and dopamine transporters with a relative potency ratio of approximately 1:2:17 [1]. While target-specific data for the ethyl ester (919288-18-9) is not available, the scaffold's established pharmacological fingerprint and the compound's structural congruence with the bicifadine metabolite pathway confer a high prior probability of SNDRI-related activity, whereas non-ester or different-ester analogs remain untested [2]. This context is relevant when selecting building blocks for focused CNS library synthesis.

Triple reuptake inhibitor SNDRI CNS pharmacology

High-Impact Applications in CNS Drug Discovery and Chemical Biology


Prodrug Design for CNS Esterase-Activated SNDRI Candidates

Leverage the 1.9 XlogP and 38.3 Ų TPSA of the ethyl ester to design brain-penetrant prodrugs that undergo esterase-mediated hydrolysis to the bicifadine carboxylic acid metabolite [1]. The ethyl ester's lipophilicity surpasses both the methyl ester (XlogP 1.6) and the free acid (LogP 1.57), positioning it favorably for passive CNS entry . This approach has been validated conceptually in the bicifadine family, where ester pro-moieties modulate bioavailability and duration of action.

Metabolite Identification and Pharmacokinetic Bridging Studies

Utilize the ethyl ester as a synthetic precursor to generate authentic standards of bicifadine carboxylic acid (UNII: TW203MZ0GV) for LC-MS/MS metabolite identification in preclinical species [1]. The direct structural link to a registered human drug metabolite provides a regulatory-quality reference standard pathway that the methyl ester cannot offer, supporting IND-enabling ADME packages.

Structure–Property Relationship Libraries for Scaffold Optimization

Deploy the ethyl ester as a key member of a systematic ester scan (methyl → ethyl → isopropyl → tert-butyl) to deconvolute the contributions of lipophilicity, steric bulk, and esterase susceptibility to in vitro potency and in vivo pharmacokinetics . The ethyl ester's intermediate property profile (XlogP 1.9, MW 231, TPSA 38.3) makes it the optimal center point for SAR exploration, enabling detection of non-linear property-activity relationships.

Building Block for Diversity-Oriented Synthesis of CNS Collections

Employ the ethyl ester as a versatile intermediate for amide coupling, reduction, and heterocycle formation to generate structurally diverse libraries around the bicifadine-validated 3-ABH core [1]. The ethyl ester offers superior stability during storage and handling compared to the acid chloride or anhydride alternatives, while maintaining sufficient reactivity for one-step diversification.

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